molecular formula C7H14N2S2 B13829998 1-Piperazinecarbodithioic acid, 4-ethyl- CAS No. 29140-57-6

1-Piperazinecarbodithioic acid, 4-ethyl-

Cat. No.: B13829998
CAS No.: 29140-57-6
M. Wt: 190.3 g/mol
InChI Key: ZZSXTAVHGOGRSK-UHFFFAOYSA-N
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Description

4-ethylpiperazine-1-carbodithioic acid is a compound belonging to the class of dithiocarbamates, which are known for their versatile metal-chelating properties. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a carbodithioic acid moiety. Dithiocarbamates, including 4-ethylpiperazine-1-carbodithioic acid, are widely studied for their ability to stabilize various oxidation states and coordination geometries of metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylpiperazine-1-carbodithioic acid typically involves the insertion of carbon disulfide (CS₂) into the N-H bond of 1-ethylpiperazine. This reaction produces the carbodithioic acid derivative in a Zwitterionic form . The reaction conditions generally include a controlled environment to ensure the proper insertion of CS₂ into the piperazine ring.

Industrial Production Methods

Industrial production methods for 4-ethylpiperazine-1-carbodithioic acid are not extensively documented. the synthesis process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethylpiperazine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol groups.

    Substitution: The compound can participate in substitution reactions where the carbodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Compounds with different functional groups replacing the carbodithioic acid moiety.

Scientific Research Applications

4-ethylpiperazine-1-carbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethylpiperazine-1-carbodithioic acid involves its ability to chelate metal ions through its sulfur donor atoms. This chelation stabilizes various oxidation states and coordination geometries of the metal ions, leading to the formation of stable complexes. These complexes can exhibit enhanced biological properties, such as increased antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpiperazine-1-carbodithioic acid
  • Morpholinecarbodithioic acid
  • Piperazinecarbodithioic acid

Uniqueness

4-ethylpiperazine-1-carbodithioic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its coordination behavior and stability of the resulting metal complexes. This structural variation can lead to differences in the biological and chemical properties compared to similar compounds .

Properties

CAS No.

29140-57-6

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

4-ethylpiperazine-1-carbodithioic acid

InChI

InChI=1S/C7H14N2S2/c1-2-8-3-5-9(6-4-8)7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

ZZSXTAVHGOGRSK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=S)S

Origin of Product

United States

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